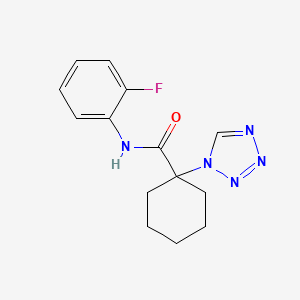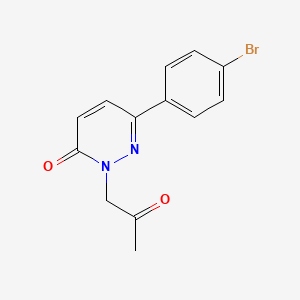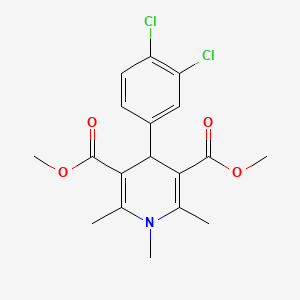
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, also known as ABT-639, is a compound that belongs to the class of drugs called sodium channel blockers. It is a potent and selective inhibitor of the Nav1.7 sodium channel, which plays a crucial role in pain signaling. ABT-639 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various pain conditions.
Mécanisme D'action
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide acts as a potent and selective inhibitor of the Nav1.7 sodium channel, which plays a crucial role in pain signaling. By blocking the Nav1.7 channel, N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide reduces the transmission of pain signals from the peripheral nerves to the central nervous system, thereby reducing the sensation of pain.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is metabolized by the liver and excreted primarily in the urine. N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several advantages as a research tool for the study of pain signaling. It is a potent and selective inhibitor of the Nav1.7 sodium channel, which makes it a valuable tool for investigating the role of this channel in pain transmission. In addition, N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a low potential for abuse and addiction, which makes it a safer alternative to opioids for the study of pain conditions in animals.
One limitation of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. In addition, N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is currently only available in limited quantities, which may limit its use in some research studies.
Orientations Futures
There are several potential future directions for the study of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide and its therapeutic applications. One area of research is the development of more potent and selective Nav1.7 inhibitors, which could lead to the development of more effective pain treatments with fewer side effects.
Another potential future direction is the investigation of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in combination with other pain medications, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or other sodium channel blockers. This could lead to the development of more effective combination therapies for the treatment of chronic pain conditions.
Finally, the study of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in animal models of other neurological conditions, such as epilepsy or multiple sclerosis, could provide valuable insights into the role of sodium channels in these conditions and the potential therapeutic applications of Nav1.7 inhibitors.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves the reaction of 2-fluoroaniline with cyclohexanone to form 2-fluorocyclohexanone. The resulting compound is then reacted with sodium azide and copper(I) iodide to form the tetrazole ring. Finally, the tetrazole compound is reacted with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and cyclohexylamine to form N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain conditions. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and osteoarthritis pain. In addition, N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to have a low potential for abuse and addiction, making it a promising alternative to opioids for the treatment of chronic pain.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c15-11-6-2-3-7-12(11)17-13(21)14(8-4-1-5-9-14)20-10-16-18-19-20/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKKRVJNYQKIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2F)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-pyrimidinylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6046983.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-bromo-1-naphthyl)oxy]acetohydrazide](/img/structure/B6046986.png)
![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine](/img/structure/B6047006.png)
![6-(1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6047009.png)
![tetrahydro-2-furanylmethyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6047016.png)

![7-(3-methylbenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6047024.png)
![9-(4-bromophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B6047031.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6047035.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B6047036.png)

![N'-(4-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6047056.png)
![7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6047059.png)